molecular formula C24H27NO B4031250 N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE

N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B4031250
M. Wt: 345.5 g/mol
InChI Key: KXIAKBAHZBHWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantane-1-carboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its adamantane core provides exceptional stability, while the diphenylmethyl group enhances its potential interactions with biological targets .

Properties

IUPAC Name

N-benzhydryladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c26-23(24-14-17-11-18(15-24)13-19(12-17)16-24)25-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19,22H,11-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIAKBAHZBHWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(DIPHENYLMETHYL)ADAMANTANE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.